molecular formula C12H16N2O2 B1417867 2-Amino-1-(2-phenylmorpholin-4-yl)ethanone CAS No. 1171320-74-3

2-Amino-1-(2-phenylmorpholin-4-yl)ethanone

Cat. No. B1417867
M. Wt: 220.27 g/mol
InChI Key: BQFUOARICDRDTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(2-phenylmorpholin-4-yl)ethanone, also known as AEM, is a chemical compound that belongs to the class of morpholine derivatives. It is widely used in scientific research due to its diverse biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 2-Amino-1-(2-phenylmorpholin-4-yl)ethanone is not fully understood. However, it is believed to act as a dopamine and serotonin reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This, in turn, leads to various biochemical and physiological effects.

Biochemical And Physiological Effects

2-Amino-1-(2-phenylmorpholin-4-yl)ethanone has been shown to produce a wide range of biochemical and physiological effects. It has been shown to increase locomotor activity, induce hyperthermia, and produce stereotypic behaviors in animals. 2-Amino-1-(2-phenylmorpholin-4-yl)ethanone has also been shown to increase dopamine and serotonin release in the brain, leading to increased levels of these neurotransmitters in various brain regions.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Amino-1-(2-phenylmorpholin-4-yl)ethanone in lab experiments is its ability to produce consistent and reproducible results. However, one of the limitations of using 2-Amino-1-(2-phenylmorpholin-4-yl)ethanone is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2-Amino-1-(2-phenylmorpholin-4-yl)ethanone in scientific research. One direction is to further investigate its mechanism of action, which could lead to the development of new drugs for the treatment of various neurological and psychiatric disorders. Another direction is to explore its potential as a tool for studying the effects of drugs of abuse on the brain. Additionally, further studies could be conducted to assess the safety and toxicity of 2-Amino-1-(2-phenylmorpholin-4-yl)ethanone, which could expand its use in various lab experiments.
Conclusion:
2-Amino-1-(2-phenylmorpholin-4-yl)ethanone is a versatile compound that has been extensively used in scientific research. Its diverse biochemical and physiological effects make it a valuable tool for investigating the role of various neurotransmitter systems in the brain. While there are limitations to its use, the potential for future research directions makes 2-Amino-1-(2-phenylmorpholin-4-yl)ethanone an exciting area of study in the field of neuroscience.

Scientific Research Applications

2-Amino-1-(2-phenylmorpholin-4-yl)ethanone has been extensively used in scientific research due to its diverse biochemical and physiological effects. It has been used as a tool to investigate the role of various neurotransmitter systems in the brain, including the dopamine and serotonin systems. 2-Amino-1-(2-phenylmorpholin-4-yl)ethanone has also been used to study the effects of drugs of abuse on the brain, such as cocaine, amphetamine, and methamphetamine.

properties

IUPAC Name

2-amino-1-(2-phenylmorpholin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-8-12(15)14-6-7-16-11(9-14)10-4-2-1-3-5-10/h1-5,11H,6-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFUOARICDRDTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(2-phenylmorpholin-4-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(2-phenylmorpholin-4-yl)ethanone
Reactant of Route 3
Reactant of Route 3
2-Amino-1-(2-phenylmorpholin-4-yl)ethanone
Reactant of Route 4
Reactant of Route 4
2-Amino-1-(2-phenylmorpholin-4-yl)ethanone
Reactant of Route 5
2-Amino-1-(2-phenylmorpholin-4-yl)ethanone
Reactant of Route 6
Reactant of Route 6
2-Amino-1-(2-phenylmorpholin-4-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.